Higher Density and Molecular Packing
1-(4-Chloro-2-nitrophenyl)-1H-pyrazole exhibits a predicted density of 1.48 ± 0.1 g/cm³, which is substantially higher than that of its closest analogs: 1-(4-chlorophenyl)-1H-pyrazole (1.23 g/cm³), 1-(2-nitrophenyl)-1H-pyrazole (1.33 g/cm³), and 1-(4-nitrophenyl)-1H-pyrazole (1.33 g/cm³) [1]. This increased density reflects the greater molecular weight and the presence of both chloro and nitro substituents, which enhance intermolecular interactions and may influence crystal packing, solid-state stability, and formulation behavior [2].
| Evidence Dimension | Density (predicted) |
|---|---|
| Target Compound Data | 1.48 ± 0.1 g/cm³ |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-1H-pyrazole: 1.23 g/cm³; 1-(2-Nitrophenyl)-1H-pyrazole: 1.33 g/cm³; 1-(4-Nitrophenyl)-1H-pyrazole: 1.33 g/cm³ |
| Quantified Difference | Δ = +0.25 to +0.15 g/cm³ (20-12% increase) |
| Conditions | Predicted values based on ACD/Labs or similar computational models; temperature not specified |
Why This Matters
Higher density can correlate with improved crystallinity and shelf-life, important considerations for procurement of research chemicals intended for long-term storage or solid-form studies.
- [1] MolWiki. 1-(4-Chlorophenyl)-1H-pyrazole (CAS 25419-86-7) Density. View Source
- [2] Claramunt, R. M.; et al. The Structure of N-phenyl-pyrazoles and Indazoles: Mononitro, Dinitro, and Trinitro Derivatives. Molecules 2018, 23(1), 119. View Source
